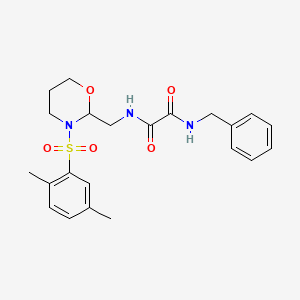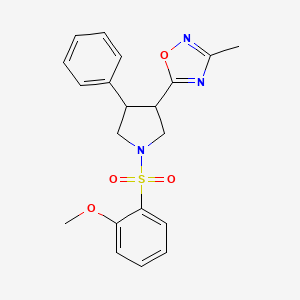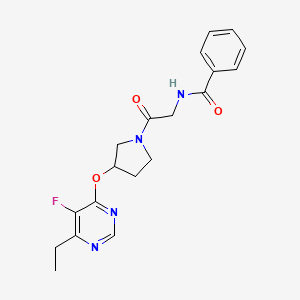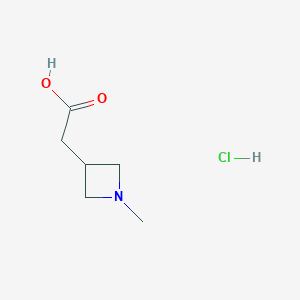![molecular formula C30H35N5O2 B2754944 1-(2-(4-丁氧基苯基)吡唑并[1,5-a]嘧啶-4-基)-N-(4-甲基苯甲基)哌啶-4-羧酰胺 CAS No. 1115420-50-2](/img/structure/B2754944.png)
1-(2-(4-丁氧基苯基)吡唑并[1,5-a]嘧啶-4-基)-N-(4-甲基苯甲基)哌啶-4-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of pyrazolo[1,5-a]pyrazin-4-yl . It’s part of a series of compounds that have been developed as Janus Kinase inhibitors . These compounds are used in pharmaceutical compositions and can be combined with other therapeutic agents .
Synthesis Analysis
The synthesis of similar compounds involves the use of a pyrazolo[1,5-a]pyrimidine scaffold, which is chosen as a pharmacophore for the adenosine receptors . This scaffold is substituted at the 5 position with reactive linkers of different lengths . These compounds are then used to synthesize probes for the adenosine receptors by functionalization with a fluorescent moiety .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[1,5-a]pyrazin-4-yl scaffold . The structure also includes a butoxyphenyl group at the 2 position, a methylbenzyl group attached to a piperidine-4-carboxamide .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the substitution of the pyrazolo[1,5-a]pyrimidine scaffold at the 5 position with reactive linkers . This is followed by functionalization with a fluorescent moiety to synthesize probes for the adenosine receptors .科学研究应用
Optical Applications
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which the compound belongs, have been identified as strategic compounds for optical applications . They exhibit several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties . These properties make them suitable for use in various optical applications.
Fluorescent Molecules
These compounds are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . They can be used as fluorescent probes in biological and/or optoelectronics applications .
Antimicrobial Agents
Pyrazolo[1,5-a]pyrimidines have shown potential as antimicrobial agents . They could be used in the development of new drugs to combat various microbial infections .
Anticancer Agents
These compounds have also shown potential as anticancer agents . They could be used in the development of new drugs for the treatment of various types of cancer .
Antianxiety Agents
Some drugs with a pyrazolo[1,5-a]pyrimidine scaffold, such as zaleplon and indiplon, are known to have sedative effects . This suggests that the compound could potentially be used in the development of new antianxiety medications .
Anti-proliferative Agents
Pyrazolo[1,5-a]pyrimidines have shown potential as anti-proliferative agents . They could be used in the development of new drugs to inhibit the growth of certain cells or tissues .
Analgesic Agents
These compounds have also shown potential as analgesic agents . They could be used in the development of new drugs for pain relief .
Antioxidant Agents
Pyrazolo[1,5-a]pyrimidines have shown potential as antioxidant agents . They could be used in the development of new drugs to combat oxidative stress .
未来方向
属性
IUPAC Name |
1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N5O2/c1-3-4-19-37-26-11-9-24(10-12-26)27-20-28-29(31-15-18-35(28)33-27)34-16-13-25(14-17-34)30(36)32-21-23-7-5-22(2)6-8-23/h5-12,15,18,20,25H,3-4,13-14,16-17,19,21H2,1-2H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPQKYTXPLPDKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCC5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2754861.png)
![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2754865.png)
![3,4-diethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2754866.png)
![3-[(5-Fluoropyrimidin-2-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2754867.png)
![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2754868.png)


![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2754875.png)

![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2754878.png)
![rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B2754879.png)

![2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2754883.png)
